A Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: Properties and Applications in Drug Discovery
A Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: Properties and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a heterocyclic ketone of significant interest to the medicinal chemistry and drug discovery sectors. We will delineate its fundamental physicochemical properties, explore its strategic importance derived from the indazole core, and discuss its role as a versatile chemical building block for the synthesis of complex molecular entities. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide will serve as a critical resource for researchers and scientists leveraging this compound in the development of novel therapeutics.
Core Physicochemical Properties
1-(1-Methyl-1H-indazol-7-yl)ethanone is a high-purity organic compound whose identity and basic properties are well-defined.[1] These foundational data are critical for its application in synthetic chemistry, guiding decisions on solubility, reaction conditions, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1-methylindazol-7-yl)ethanone | [1] |
| CAS Number | 1159511-26-8 | [1][4][5] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][4] |
| Molecular Weight | 174.20 g/mol | [1][5][6] |
| MDL Number | MFCD11869769 | [4] |
| Calculated Density | 1.18 ± 0.1 g/cm³ (at 20°C) | [5] |
| Calculated Solubility | Slightly soluble (1.4 g/L at 25°C) | [5] |
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The scientific value of 1-(1-Methyl-1H-indazol-7-yl)ethanone stems primarily from its indazole core. Indazole and its derivatives are recognized as crucial pharmacophores in modern drug discovery due to their ability to mimic the purine base adenine, a component of ATP.[2] This bioisosteric relationship allows them to function as competitive inhibitors for a wide array of enzymes, particularly protein kinases, which are central targets in oncology and immunology.[2]
The indazole ring system is a key structural component in several FDA-approved drugs, including:
-
Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[2]
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[2]
The widespread biological activity of this scaffold underscores the importance of intermediates like 1-(1-Methyl-1H-indazol-7-yl)ethanone as starting points for creating new chemical entities with therapeutic potential.[1][2]
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthesis protocols for 1-(1-Methyl-1H-indazol-7-yl)ethanone are not widely published, a plausible synthetic route can be conceptualized based on established methodologies for related indazole isomers and other heterocyclic compounds. A common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.
Representative Synthetic Workflow
The following diagram illustrates a generalized, multi-step synthesis. The choice of a pathway like this is driven by the commercial availability of substituted precursors and the reliability of classical named reactions for forming heterocyclic rings. The introduction of the methyl group at the N1 position is a critical step that influences the compound's final properties and biological interactions.
Caption: A plausible synthetic workflow for 1-(1-Methyl-1H-indazol-7-yl)ethanone.
Chemical Reactivity and Utility as a Building Block
The true utility of this molecule lies in its potential for further chemical modification. The acetyl group at the 7-position is a versatile chemical handle. Researchers can leverage this reactive ketone for a variety of transformations to build molecular complexity and generate libraries of novel compounds for biological screening.[1]
Key transformations include:
-
Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and hydrogen-bonding capabilities.
-
Condensation Reactions: It can undergo aldol or Claisen-Schmidt condensations to form larger, conjugated systems.
-
Oxidation: Baeyer-Villiger oxidation can convert the ketone into an ester.
-
Amination: Reductive amination can introduce substituted amino groups, a common strategy for improving solubility and target engagement.
Applications in Drug Discovery Workflow
1-(1-Methyl-1H-indazol-7-yl)ethanone is not an end-product but a crucial starting material in the drug discovery pipeline. Its structure is strategically designed for elaboration into more complex, potent, and selective drug candidates.
The following workflow illustrates how this building block is integrated into a typical medicinal chemistry program. The initial scaffold is systematically decorated with different functional groups (R¹, R², etc.) to explore the structure-activity relationship (SAR) and optimize for desired pharmacological properties.
Caption: Role of the title compound as a building block in a drug discovery pipeline.
Conclusion
1-(1-Methyl-1H-indazol-7-yl)ethanone is a molecule of high strategic value for chemical and pharmaceutical research. While its direct biological activity is not its primary feature, its identity as a methylated indazole ketone makes it an exceptionally useful and versatile intermediate. Its stable core, derived from the privileged indazole scaffold, combined with a reactive acetyl group, provides an ideal platform for the synthesis of compound libraries aimed at discovering next-generation therapeutics for a multitude of diseases, including cancer and inflammatory conditions.
References
-
1-(1-Methyl-1H-indazol-7-yl)ethanone | 1159511-26-8. Appchem. Available at: [Link]
-
Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. PrepChem.com. Available at: [Link]
-
1-(1-Methyl-1H-indazol-5-yl)ethanone. AMERICAN ELEMENTS. Available at: [Link]
-
1-(1H-Indazol-3-yl)ethanone | CAS 4498-72-0. AMERICAN ELEMENTS. Available at: [Link]
-
1-(1H-Indazol-1-yl)ethanone | C9H8N2O | CID 275547. PubChem. Available at: [Link]
-
One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
1-(1-Methyl-1H-indazol-3-yl)ethanone - CAS:69271-42-7. Chembest. Available at: [Link]
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. Available at: [Link]
-
1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223. PubChem. Available at: [Link]
-
1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. Available at: [Link]
-
1-(1-Methyl-1H-indazol-3-yl)ethanone. AMERICAN ELEMENTS. Available at: [Link]
-
Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
-
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | C8H12O | CID 137847. PubChem. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]
Sources
- 1. 1-(1-Methyl-1H-indazol-7-yl)ethanone|CAS 1159511-26-8 [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. benchchem.com [benchchem.com]
- 4. appchemical.com [appchemical.com]
- 5. CAS # 1159511-26-8, 1-(1-Methyl-1H-indazol-7-yl)ethanone - chemBlink [chemblink.com]
- 6. 1-(1-Methyl-1H-indazol-3-yl)ethanone - CAS:69271-42-7 - Sunway Pharm Ltd [3wpharm.com]



